3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
Overview
Description
3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity, making derivatives of this structure valuable in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl groups.
Substitution: The compound is likely to undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development, particularly in anticancer and antimicrobial therapies.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can serve as a probe in biochemical assays to study enzyme interactions and other cellular processes.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: This compound shares a similar structure but with a pyrazole ring instead of benzimidazole.
Indole Derivatives: Compounds with an indole core also exhibit significant biological activity and are used in similar applications.
Uniqueness
The uniqueness of 3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide lies in its specific substitution pattern and the presence of both benzimidazole and benzamide functionalities. This combination can lead to unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-9-5-10(2)7-11(6-9)15(22)21-17(24)18-12-3-4-13-14(8-12)20-16(23)19-13/h3-8H,1-2H3,(H2,19,20,23)(H2,18,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJHNQVMMEJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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